molecular formula C9H11BrClNO B3020610 3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride CAS No. 2172497-87-7

3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride

Cat. No.: B3020610
CAS No.: 2172497-87-7
M. Wt: 264.55
InChI Key: UXXCVMVSDIURRJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a bromine atom, a methyl group, and a tetrahydrocyclopenta[b]pyridin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and subsequent methylation. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridinones.

Scientific Research Applications

3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylpyridine: A simpler analog with similar bromine and methyl substitutions.

    4-Methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one: Lacks the bromine atom but shares the core structure.

Uniqueness

3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. Its bromine atom and methyl group provide sites for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c1-5-6-3-2-4-7(6)11-9(12)8(5)10;/h2-4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXCVMVSDIURRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1CCC2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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